(1R)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine
Description
(1R)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine (CAS: 1391548-67-6) is a chiral ethylenediamine derivative featuring a trifluoromethoxy (-OCF₃) substituent at the ortho position of the phenyl ring. Its molecular formula is C₉H₁₁F₃N₂O, with a molecular weight of 220.19 g/mol . The compound’s stereochemistry (1R configuration) and electron-withdrawing trifluoromethoxy group confer unique physicochemical properties, making it relevant in pharmaceutical and materials science research.
Properties
Molecular Formula |
C9H11F3N2O |
|---|---|
Molecular Weight |
220.19 g/mol |
IUPAC Name |
(1R)-1-[2-(trifluoromethoxy)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H11F3N2O/c10-9(11,12)15-8-4-2-1-3-6(8)7(14)5-13/h1-4,7H,5,13-14H2/t7-/m0/s1 |
InChI Key |
NQXWVAAAXWPKDX-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H](CN)N)OC(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN)N)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethyl triflate as a source of the trifluoromethoxy group . The reaction conditions often include the presence of a base and a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(1R)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of biological systems and interactions due to its unique chemical properties.
Industry: Used in the production of materials with specific properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of (1R)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethoxy group can influence the compound’s binding affinity and specificity towards certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on the phenyl ring significantly influence reactivity, solubility, and biological activity. Key analogs include:
Key Observations :
Fluorinated Analogs
Fluorine-containing analogs exhibit distinct polarity and metabolic stability:
Key Observations :
Chiral vs. Racemic Analogs
Chirality significantly impacts pharmacological activity:
Key Observations :
- The target compound’s single chiral center (1R) contrasts with bis-chiral analogs (e.g., (1R,2R)-diaminoethane derivatives), which are often used in enantioselective catalysis .
Biological Activity
(1R)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine is a chemical compound characterized by its unique trifluoromethoxy group attached to a phenyl ring, along with an ethane-1,2-diamine moiety. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. Understanding its biological activity involves exploring its interactions with various molecular targets, mechanisms of action, and implications in drug development.
- Molecular Formula : C9H11F3N2O
- Molecular Weight : 220.20 g/mol
- CAS Number : 1391548-67-6
The presence of the trifluoromethoxy group is significant as it enhances the compound's lipophilicity and binding affinity to biological targets, which can influence its pharmacological properties.
Research indicates that this compound interacts with specific enzymes and receptors within biological systems. These interactions may lead to modulation of enzyme activity or receptor signaling pathways, which are critical for various therapeutic effects.
Potential Biological Targets
- Enzymes : Investigations have shown that this compound may act as an enzyme inhibitor, impacting metabolic pathways.
- Receptors : The compound's structure suggests potential interactions with neurotransmitter receptors, which could be relevant in treating cognitive disorders.
Biological Activity Overview
The biological activity of this compound has been explored in several studies:
Case Study 1: Anti-Cancer Activity
A study reported that this compound exhibited significant cytotoxic effects against breast and lung cancer cell lines. The mechanism was attributed to the inhibition of key enzymes involved in cancer cell proliferation.
Case Study 2: Cognitive Enhancement
In a preclinical model for cognitive disorders, the compound was shown to enhance memory retention and learning capabilities. This effect was linked to its action on phosphodiesterase enzymes, leading to increased levels of cyclic AMP in neuronal tissues.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (1S)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine | C9H11F3N2O | Stereoisomer with potentially different biological activity |
| 1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine | C9H11F3N2O | Different position of trifluoromethoxy group affecting reactivity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
